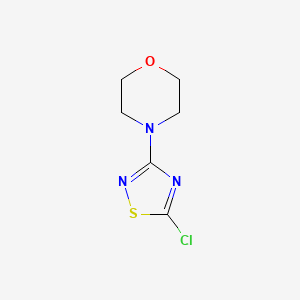

4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine

Description

4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine (CAS: 887623-92-9) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a morpholine group at position 3. Its molecular formula is C₆H₈ClN₃OS, with a molecular weight of 205.67 g/mol. The compound is classified under hazard class 6.1 (toxic) with acute toxicity (H301, H311, H331) and requires careful handling .

Properties

IUPAC Name |

4-(5-chloro-1,2,4-thiadiazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKCIZRKDVPTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259541 | |

| Record name | 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887623-92-9 | |

| Record name | 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887623-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method is the cyclization of a precursor containing a thiadiazole moiety with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

a) VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Contains a thiazole ring (vs. thiadiazole in the target compound) linked to a 2,4-dibromoimidazole group.

- Key Differences :

- Thiazole ring has one fewer nitrogen atom than thiadiazole, altering electron distribution.

- Bromine substituents increase molecular weight (394.08 g/mol ) and may enhance hydrophobic interactions in biological systems.

- Corrected structure (2,4-dibromo vs. initially reported 4,5-dibromo) highlights the importance of regiochemistry in activity .

b) 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Structure : Features a benzo-fused 1,2,3-thiadiazole ring with a bromine atom at position 5.

- Key Differences :

c) 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Structure : Contains a 1,2,4-triazole ring (vs. thiadiazole) with a decylthio chain.

- Key Differences: Triazole ring provides distinct hydrogen-bonding capabilities. The decylthio group enhances lipophilicity, making it insoluble in water but soluble in ethanol, methanol, and DMSO .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility | Key Substituents |

|---|---|---|---|---|

| 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine | C₆H₈ClN₃OS | 205.67 | Likely organic solvents (not specified) | 5-chloro, morpholine |

| VPC-14449 | C₉H₁₀Br₂N₄S | 394.08 | Not reported | 2,4-dibromoimidazole, thiazole |

| 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine | C₁₀H₉BrN₂OS | 285.16 | Organic solvents | Benzo-fused, bromo |

| 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | C₁₇H₃₁N₃OS | 325.51 | Ethanol, DMSO | Decylthio, triazole |

Notes:

- Brominated analogs (e.g., VPC-14449) exhibit higher molecular weights and may exhibit prolonged biological half-lives due to reduced metabolic clearance .

Biological Activity

4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities and applications in pharmaceuticals and agrochemicals. The compound features a morpholine ring linked to a thiadiazole ring, with a chlorine atom at the 5-position of the thiadiazole. This unique structure contributes to its potential therapeutic properties, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₆H₈ClN₃OS

- Molecular Weight : 205.67 g/mol

- Structure : The compound includes a morpholine moiety, which is known for its role in enhancing solubility and bioavailability of drugs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in various biological pathways. For instance, it has been suggested that the compound can inhibit enzymes that are crucial for microbial growth, leading to its antimicrobial effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

These results suggest that the presence of chlorine in the structure enhances the antibacterial activity against Gram-positive bacteria while also showing moderate activity against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings:

| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Induction of apoptotic cell death |

| HepG2 | 9.60 | Inhibition of cell proliferation via cell cycle arrest |

The compound has demonstrated significant cytotoxicity attributed to its ability to induce apoptosis in cancer cells. In vivo studies have further confirmed its targeting ability to tumor cells in animal models .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound against clinical isolates of bacterial pathogens. The results indicated that this compound exhibited a broad spectrum of activity, particularly effective against multi-drug resistant strains. -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines using an MTT assay. The study reported an IC₅₀ value significantly lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating potential for further development as an anticancer drug .

Q & A

Basic: What are the standard synthetic routes for 4-(5-chloro-1,2,4-thiadiazol-3-yl)morpholine, and how are intermediates characterized?

Answer:

The compound is typically synthesized via nucleophilic substitution or microwave-assisted reactions. For example, derivatives of morpholine-linked 1,2,4-triazoles/thiadiazoles are synthesized by reacting 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols with halogenated reagents (e.g., 2-chloropyridine) in 1-propanol under alkaline conditions (sodium hydroxide) . Intermediates are characterized using:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., C-S, C-Cl bonds) .

Basic: Which analytical methods are validated for quantifying this compound in complex matrices?

Answer:

UV-Vis spectrophotometry is a validated method for quantification in soft medicinal formulations (e.g., ointments). Key validation parameters include:

- Linearity (R² > 0.99) across 5–50 µg/mL.

- Accuracy (recovery 98–102%) and precision (RSD < 2%).

- LOD/LOQ determination via signal-to-noise ratios .

For structural confirmation, HPLC-MS or X-ray diffraction is recommended for purity analysis .

Basic: How does the solubility and stability of this compound influence experimental design?

Answer:

The compound’s solubility in polar aprotic solvents (e.g., DMSO, 1-propanol) dictates reaction conditions. Stability studies under varying pH (2–12) and temperatures (25–60°C) are critical for:

- Storage protocols : Store at −20°C in anhydrous conditions to prevent hydrolysis.

- Reaction optimization : Use inert atmospheres (N₂/Ar) to avoid oxidation of the thiadiazole ring .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Answer:

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventionally) and improves yields by 15–20% .

- Solvent selection : 1-Propanol enhances nucleophilicity compared to ethanol.

- Catalyst screening : NaOH vs. KOH for deprotonation efficiency .

Tabulated optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional | 65 | 95 |

| Microwave | 80 | 98 |

| NaOH vs. KOH | 75 vs. 68 | 97 vs. 94 |

Advanced: How should researchers address contradictory data in synthetic or bioactivity studies?

Answer:

Contradictions (e.g., variable antimicrobial activity across studies) require:

- Replication : Verify synthetic protocols (e.g., purity of starting materials, reaction time).

- Advanced analytics : Use 2D-NMR (COSY, HSQC) to confirm regiochemistry and LC-HRMS to detect trace impurities .

- Bioactivity reassessment : Conduct dose-response curves (IC₅₀) under standardized assays (e.g., broth microdilution for antimicrobial studies) .

Advanced: What computational methods support the study of this compound’s bioactivity?

Answer:

- Molecular docking : Predict binding affinity to targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., Cl vs. Br) with bioactivity (e.g., MIC values).

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain reactivity .

Advanced: How can structural modifications enhance target specificity?

Answer:

Modify the:

- Thiadiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve electrophilicity.

- Morpholine moiety : Replace with piperazine for altered pharmacokinetics.

- Side chains : Add hydrophobic groups (e.g., cyclohexyl) to enhance membrane penetration .

Example : 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives show 2x higher antimicrobial activity than unsubstituted analogs .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., dihydrofolate reductase).

- Metabolic profiling : Use LC-MS to track metabolite changes in treated cells.

- Gene expression analysis : RNA-seq to identify upregulated/downregulated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.